

# BMS-310705: A Potent Epothilone Analog Against Multi-Drug Resistant Cancers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS 310705**

Cat. No.: **B14093886**

[Get Quote](#)

Despite showing significant promise in preclinical studies against multi-drug resistant (MDR) cancer cell lines, the clinical development of BMS-310705, a semi-synthetic analog of epothilone B, appears to have been discontinued. This comparison guide provides an objective overview of the efficacy of BMS-310705 in MDR cell lines, supported by available experimental data, and compares its performance with other microtubule-targeting agents.

BMS-310705 was developed by Bristol Myers Squibb and stood out due to its enhanced water solubility and chemical stability, conferred by an amino group at the C21 position of its methylthiazole ring.<sup>[1]</sup> Like other epothilones, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.<sup>[2][3]</sup> Notably, epothilones have demonstrated efficacy in cancer models resistant to taxanes, a widely used class of microtubule inhibitors, in part by being poor substrates for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multi-drug resistance.<sup>[4][5]</sup>

## Comparative Efficacy in MDR Cell Lines

Preclinical data indicated that BMS-310705 possessed potent cytotoxic activity, in some cases superior to other established chemotherapeutic agents, particularly in resistant cell lines.

### Key Findings:

- Ovarian Cancer: In a cell culture model derived from a patient with ovarian cancer clinically refractory to both platinum-based drugs and paclitaxel, BMS-310705 demonstrated significant efficacy.<sup>[6]</sup> At a concentration of 0.05  $\mu$ M, it led to a significantly lower survival rate

compared to paclitaxel.[6] Furthermore, in OC-2 cells from a patient with stage IIIC ovarian cancer also refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5  $\mu$ M reduced cell survival by an impressive 85-90%. [1]

- Superiority to other Epothilones and Paclitaxel: In human tumor xenograft models, BMS-310705 demonstrated superior anti-tumor activity when compared to paclitaxel, as well as natural epothilone B and D.[1] It was also found to be more cytotoxic than epothilone D in human tumor cell lines.[1]
- Broad Anti-Tumor Activity: Phase I clinical trials, although discontinued, showed that BMS-310705 had a broad range of anti-tumor activity at tolerable doses.[2] Objective responses were observed in patients with advanced solid malignancies who had failed standard therapies, including partial responses in ovarian and bladder cancer, and a complete response in a non-small cell lung cancer patient.[1]

## Quantitative Data Summary

| Cell Line/Model                                                      | Drug       | Concentration/<br>Dose | Effect                                                                                   | Reference |
|----------------------------------------------------------------------|------------|------------------------|------------------------------------------------------------------------------------------|-----------|
| Platinum/Paclitaxel-<br>el-Refractory<br>Ovarian Cancer<br>Cells     | BMS-310705 | 0.05 $\mu$ M           | Significantly<br>lower survival vs.<br>paclitaxel                                        | [6]       |
| Paclitaxel/Platinel-<br>m-Refractory<br>OC-2 Ovarian<br>Cancer Cells | BMS-310705 | 0.1-0.5 $\mu$ M        | 85-90%<br>reduction in cell<br>survival                                                  | [1]       |
| Human Tumor<br>Xenografts                                            | BMS-310705 | Not Specified          | Superior anti-<br>tumor activity vs.<br>paclitaxel,<br>epothilone B,<br>and epothilone D | [1]       |
| Human Tumor<br>Cell Lines                                            | BMS-310705 | Not Specified          | More cytotoxic<br>than epothilone<br>D                                                   | [1]       |

## Mechanism of Action: Induction of Apoptosis

BMS-310705 induces apoptosis in cancer cells primarily through the mitochondrial pathway.[\[1\]](#) [\[6\]](#) This is supported by the detection of cytochrome c release from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[\[1\]](#)[\[6\]](#) No significant activation of caspase-8 was observed, suggesting the extrinsic apoptotic pathway is not the primary route of cell death induced by this compound.[\[6\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Epothilones: A Novel Class of Drugs for the Treatment of Cancer - Page 4 [medscape.com]
- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilones in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-310705: A Potent Epothilone Analog Against Multi-Drug Resistant Cancers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14093886#efficacy-of-bms-310705-in-multi-drug-resistant-mdr-cell-lines>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)